1-(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethanone
Description
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Properties
IUPAC Name |
1-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS2/c1-13-5-2-3-6-14(13)12-22-17-18-8-9-19(17)16(20)11-15-7-4-10-21-15/h2-7,10H,8-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKOQHFPQXSNJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NCCN2C(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic molecule characterized by its unique structural features, including an imidazole ring and a thiophene moiety. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in antimicrobial, antifungal, and anticancer applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 299.43 g/mol. The compound's structure includes:
- Imidazole Ring : A five-membered heterocyclic ring that contributes to biological activity through interactions with enzymes and receptors.
- Thiophene Ring : A sulfur-containing five-membered ring that enhances the compound's reactivity and biological profile.
- Thioether Linkage : This functional group may undergo oxidation, influencing the compound's biological behavior.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit significant biological activities. The following table summarizes the biological activities associated with this compound and its analogs:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(2-(methylbenzyl)thio)-4,5-dihydro-1H-imidazole | Imidazole and thiophene rings | Antimicrobial |
| 4-(5-(methylthio)-1H-imidazol-1-yl)-2-thiophenecarboxylic acid | Imidazole and thiophene | Antifungal |
| 5-(methylthio)-1H-imidazole-4-carboxylic acid | Imidazole ring with carboxylic acid | Anticancer |
The mechanism of action for This compound involves its interaction with specific biological targets. Key pathways include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, leading to altered cellular functions.
- Receptor Modulation : Binding to receptors can modulate signaling pathways, impacting cell proliferation and survival.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound. Notable findings include:
- Antimicrobial Activity : In vitro studies demonstrated that derivatives of this compound exhibited significant activity against various bacterial strains, with minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa .
- Anticancer Properties : Compounds structurally related to this imidazole derivative have shown promising results in inhibiting cancer cell lines, suggesting potential for development as anticancer agents .
Synthesis Methods
The synthesis of This compound typically involves multi-step organic reactions. Common synthetic routes include:
- Formation of the Imidazole Ring : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of Functional Groups : Nucleophilic substitutions to introduce the methylbenzylthio group and thiophene moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
